2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine
Description
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is a cyclopentane-derived primary amine featuring a methoxymethyl substituent at the 1-position of the cyclopentyl ring and an ethanamine chain at the 2-position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.
Properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOIKMRMJSAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine typically involves the reaction of cyclopentyl derivatives with methoxymethylating agents followed by amination. One common method includes the following steps:
Methoxymethylation: Cyclopentyl derivatives are reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and reported applications:
Key Comparisons:
Replacement of the cyclopentyl ring with a piperidine (as in 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine) introduces a nitrogen atom, altering basicity and hydrogen-bonding capacity .
Pharmacological Potential: Cyclopentylamines with polar substituents (e.g., morpholine in 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine) show affinity for sigma receptors, suggesting CNS applications . Aromatic analogs like 1-(4-bromo-2-methoxyphenyl)ethan-1-amine are precursors to NBOMe hallucinogens, highlighting the role of aromatic vs. aliphatic substituents in bioactivity .
Synthetic Accessibility :
- Reductive amination (e.g., NaBH₄-mediated reduction of ketones) is a common route for ethanamine derivatives, as demonstrated in the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-2-amine .
Research Findings and Implications
- Structural Flexibility : The cyclopentyl ring balances conformational rigidity and flexibility, making it favorable for receptor binding. Methoxymethyl substitution may optimize steric and electronic interactions in target proteins .
- Toxicological Gaps: Similar amines (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) lack comprehensive toxicity data, underscoring the need for safety studies on the target compound .
- Drug Development : Analogous compounds like avapritinib ((S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine) demonstrate the therapeutic relevance of structurally complex amines in kinase inhibition .
Biological Activity
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is , with a molecular weight of approximately 155.25 g/mol. The compound features a cyclopentyl group substituted with a methoxymethyl group, which contributes to its unique pharmacological properties.
The biological activity of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is primarily mediated through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Research indicates that 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4–16 μg/mL |
| Escherichia coli | 8–32 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 μg/mL |
| Bacillus subtilis | 8–32 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .
Anticancer Properties
In addition to its antimicrobial activity, preliminary studies have indicated that 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer therapeutic .
Case Studies
Several case studies have highlighted the efficacy of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine in different biological contexts:
- Case Study on Antimicrobial Efficacy : A study published in Antibacterial Agents demonstrated that the compound effectively disrupted established bacterial biofilms and exhibited low cytotoxicity towards human cells, making it a promising candidate for further development .
- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. Results indicated that it acted as a partial agonist at certain receptor subtypes, which could be beneficial in treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
